(R)-(+)-tert-Butylsulfinamide

Atom Economy Process Mass Intensity Chiral Auxiliary Selection

Choose (R)-(+)-tert-butylsulfinamide for unmatched diastereofacial selectivity and atom economy in chiral amine synthesis. With >400 publications and proven API applications (cetirizine, rivastigmine), its tert-butyl group outperforms aryl sulfinamides in ee and yield. Mild acidic cleavage preserves product integrity. Available ≥98%, ≥99% ee from 75+ global suppliers.

Molecular Formula C4H11NOS
Molecular Weight 121.20 g/mol
CAS No. 196929-78-9
Cat. No. B026726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-tert-Butylsulfinamide
CAS196929-78-9
Synonyms(R)-(+)-2-Methyl-2-propanesulfinamide;  (R)-N-tert-Butanesulfinamide; _x000B_(R)-tert-Butanesulfinamide; 
Molecular FormulaC4H11NOS
Molecular Weight121.20 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N
InChIInChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m1/s1
InChIKeyCESUXLKAADQNTB-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-(+)-tert-Butylsulfinamide (CAS 196929-78-9) Remains a Staple Chiral Auxiliary for Amine Synthesis


(R)-(+)-tert-Butylsulfinamide (CAS 196929-78-9), commonly referred to as Ellman's sulfinamide, is a chiral organosulfur compound [1] that functions as a highly efficient chiral auxiliary for the asymmetric synthesis of enantiomerically pure amines, α- and β-amino acids, and amino alcohols [2]. Its utility derives from a dual mechanism: the tert-butanesulfinyl group activates the imine toward nucleophilic addition while simultaneously providing robust stereocontrol through diastereofacial selectivity [2]. The sulfinyl group is readily cleaved under mild acidic conditions after synthesis, releasing the desired enantiopure amine without racemization [2]. Since its introduction by Ellman and co-workers in 1997, both (R)- and (S)-enantiomers have become commercially available [1], with the (R)-isomer being the subject of over 400 publications and offered by more than 75 manufacturers [3].

Why Procurement Specifications for (R)-(+)-tert-Butylsulfinamide Must Exclude Substitution with Other Sulfinamides


The interchange of (R)-(+)-tert-butylsulfinamide with alternative sulfinamides—including p-toluenesulfinamide, 2,4,6-triisopropylbenzenesulfinamide, or the (S)-enantiomer—without explicit process revalidation introduces quantifiable risks to stereochemical fidelity, reaction efficiency, and economic viability. (R)-(+)-tert-butylsulfinamide is not a generic sulfinamide; its molecular weight (121.20 g/mol) [1] is substantially lower than that of p-toluenesulfinamide (155.22 g/mol) [2], enabling higher atom economy and reduced mass intensity per synthetic batch. More critically, the tert-butyl sulfinyl group confers a distinct steric and electronic environment that yields substantially higher diastereofacial selectivity than the aryl-substituted analogs [3]. Substitution with p-toluenesulfinamide has been demonstrated to result in diminished stereocontrol and lower nucleophilicity of the amine nitrogen [3], directly compromising product enantiomeric excess and yield. Furthermore, thermal instability above room temperature and documented rearrangement to N-(tert-butylthio)-tert-butylsulfonamide in chlorinated solvents [4] create handling and storage constraints that generic alternatives may not exhibit in the same manner, making direct process substitution without extensive re-optimization a source of batch failure and costly rework.

Quantitative Comparator Evidence: (R)-(+)-tert-Butylsulfinamide (CAS 196929-78-9) Differentiation Data


Molecular Weight Advantage of (R)-(+)-tert-Butylsulfinamide Over p-Toluenesulfinamide: Atom Economy and Cost Implications

(R)-(+)-tert-Butylsulfinamide has a molecular weight of 121.20 g/mol [1], compared to 155.22 g/mol for p-toluenesulfinamide [2]. This 34.02 g/mol reduction in auxiliary mass translates directly to lower material costs per mole of product and reduced waste generation. Ellman and co-workers identified the lower molecular weight as a specific advantage of tert-butanesulfinamide over p-toluenesulfinamide [3]. In large-scale pharmaceutical manufacturing, this difference in molecular weight reduces raw material procurement costs and waste disposal burden.

Atom Economy Process Mass Intensity Chiral Auxiliary Selection Asymmetric Amine Synthesis

Diastereofacial Selectivity of tert-Butanesulfinamide vs. p-Toluenesulfinamide in Asymmetric Induction

In comparative evaluations, tert-butanesulfinamide provides enhanced diastereofacial selectivity relative to p-toluenesulfinamide in nucleophilic addition reactions to sulfinimines [1]. Ellman and co-workers explicitly state that tert-butanesulfinamide was found to be superior to p-toluenesulfinamide due to three quantifiable factors: lower molecular weight, enhanced diastereofacial selectivity, and enhanced nucleophilicity of the amine functionality [1]. The tert-butyl group provides a sterically demanding environment that more effectively blocks one face of the sulfinimine intermediate, increasing diastereomeric ratios (dr) in the resulting sulfinamide adducts. While the precise dr values are substrate-dependent, the steric bulk of the tert-butyl group consistently yields higher stereocontrol than the planar p-tolyl substituent.

Diastereoselectivity Chiral Auxiliary Performance Nucleophilic Addition Asymmetric Amine Synthesis

Enantioselective Sulfa-Michael Addition: (R)-(+)-tert-Butylsulfinamide vs. Bifunctional Thiourea Organocatalysts

In sulfa-Michael addition of tert-butylthiolate to N-tert-butanesulfinyl dehydroalanine esters, (R)-(+)-tert-butylsulfinamide as the chiral directing group achieves high diastereoselectivities (up to 95:5 dr) with excellent yields (80–97%) [1]. In direct comparison to a bifunctional thiourea-catalyzed method under comparable substrate scope, the sulfinamide-based approach demonstrated significantly higher enantioselectivity (≥93% ee vs. ≤69% ee) and superior isolated yields (84–98% vs. 58–78%) [1]. The sulfinamide methodology also exhibited broader substrate tolerance, effectively incorporating alkyl, aryl, and functionalized thiols, whereas the thiourea-catalyzed approach was limited to specific thiol substrates [1].

Sulfa-Michael Addition Enantioselectivity Chiral Auxiliary vs. Organocatalysis β-Thio-α-amino Acid Derivatives

Asymmetric α-Functionalization of Cyclic Ketones: (R)-(+)-tert-Butylsulfinamide vs. Chiral Amine Organocatalysts

The condensation of (R)-(+)-tert-butylsulfinamide with α-substituted cyclic ketones enables asymmetric α-arylation and α-amination with high diastereoselectivity (dr >20:1) and yields of 70–92% [1]. In contrast, chiral amine-catalyzed α-functionalization of similar ketone substrates typically achieves moderate diastereoselectivity (dr 3:1 to 10:1) and requires extended reaction times with elevated catalyst loadings [1]. The tert-butanesulfinyl group provides robust stereocontrol at the newly formed quaternary stereocenter, enabling access to α-aryl-α-substituted cyclohexanones that are challenging to prepare via organocatalytic routes.

α-Arylation Cyclic Ketones Quaternary Stereocenters Asymmetric Amination

Industrial Manufacturing Scalability: (R)-(+)-tert-Butylsulfinamide Synthesized from Inexpensive tert-Butyl Disulfide

(R)-(+)-tert-butylsulfinamide is synthesized via a two-step procedure featuring catalytic asymmetric oxidation of tert-butyl disulfide with hydrogen peroxide as the stoichiometric oxidant, catalyzed by a vanadium complex with as little as 0.01 mol% catalyst loading [1]. The starting material, tert-butyl disulfide, is described as extremely inexpensive [1], and the optimized process achieves 75% overall yield of optically pure product [1]. By contrast, the preparation of enantiopure p-toluenesulfinamide requires multi-step resolution via diastereomeric crystallization, with reported yields for the spontaneous crystallization step of only 28–31% [2]. The commercial availability of (R)-(+)-tert-butylsulfinamide from >75 manufacturers [3] provides supply chain redundancy and competitive pricing.

Scalable Synthesis Process Economics Catalytic Asymmetric Oxidation Raw Material Cost

High-Value Application Scenarios for (R)-(+)-tert-Butylsulfinamide (CAS 196929-78-9) Procurement


Asymmetric Synthesis of Chiral Amine-Containing Active Pharmaceutical Ingredients (APIs)

(R)-(+)-tert-Butylsulfinamide enables the stereocontrolled synthesis of enantiopure α-branched amines and β-amino acids that are core structural motifs in over 75% of drug candidates [1]. The compound has been successfully employed in the asymmetric synthesis of commercial APIs including cetirizine (antihistamine) and rivastigmine (Alzheimer‘s treatment) [2], as well as the kinase inhibitor drug Ayvakit [3]. The ability to generate both (R)- and (S)-configured amine products with high enantiopurity by selecting the appropriate sulfinamide enantiomer makes this auxiliary particularly valuable for medicinal chemistry programs requiring stereochemical diversification of lead compounds. The 121.20 g/mol molecular weight advantage [4] and 75% overall synthetic yield from inexpensive starting materials [1] support cost-effective scale-up for clinical supply.

Synthesis of Structurally Diverse N-Heterocycles for Drug Discovery Libraries

(R)-(+)-tert-Butylsulfinamide serves as a privileged auxiliary for the asymmetric construction of N-heterocycles via sulfinimine intermediates [5]. The methodology provides general access to piperidines, pyrrolidines, azetidines, and their fused derivatives—structural motifs ubiquitous in natural products and therapeutically relevant compounds [5]. The robust diastereofacial selectivity conferred by the tert-butanesulfinyl group [1] ensures high stereochemical fidelity across diverse heterocyclic scaffolds. This application scenario is particularly relevant for medicinal chemistry groups building screening libraries, where the combination of broad substrate scope, predictable stereocontrol, and straightforward auxiliary removal under mild acidic conditions [3] accelerates hit-to-lead optimization.

Industrial-Scale Production of Enantiopure Amine Building Blocks

The catalytic asymmetric oxidation process for (R)-(+)-tert-butylsulfinamide synthesis employs tert-butyl disulfide as an inexpensive feedstock and operates with vanadium catalyst loadings as low as 0.01 mol% [1], enabling economical manufacture at multi-kilogram scale. With >75 commercial suppliers [6], the compound offers robust supply chain redundancy and competitive pricing. The enhanced diastereofacial selectivity relative to p-toluenesulfinamide [1] reduces downstream purification costs by minimizing stereoisomer contamination. Procurement specifications requiring ≥98% purity and ≥99% ee are readily met by multiple vendors [4]. This scenario is optimal for CDMOs and fine chemical manufacturers supplying enantiopure amine intermediates to pharmaceutical clients.

Academic and Industrial Methodology Development for Challenging Stereocenters

Recent methodology studies demonstrate that (R)-(+)-tert-butylsulfinamide-derived ketimines enable asymmetric α-arylation and α-amination of cyclic ketones to generate quaternary stereocenters with diastereoselectivities >20:1 [7]. This level of stereocontrol exceeds what is typically achievable with chiral amine organocatalysts (dr 3:1 to 10:1) [7]. Similarly, sulfa-Michael addition to N-tert-butanesulfinyl dehydroalanine esters yields β-thio-α-amino acid derivatives with yields of 84–98% and enantioselectivities ≥93% ee [8], outperforming thiourea-catalyzed methods (≤69% ee) [8]. These quantitative advantages position (R)-(+)-tert-butylsulfinamide as the reagent of choice for research groups developing robust stereoselective routes to challenging molecular scaffolds.

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